![molecular formula C15H23N3O3S B4393165 N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B4393165.png)
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide
Vue d'ensemble
Description
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. This enzyme plays a crucial role in the signaling pathway of several cytokines that are involved in inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of autoimmune diseases.
Mécanisme D'action
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide specifically targets the TYK2 enzyme, which is involved in the signaling pathway of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can block the downstream signaling of these cytokines and reduce inflammation.
Biochemical and Physiological Effects:
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has also been shown to reduce the production of several pro-inflammatory cytokines, including IL-17, IL-22, and TNF-α. N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has also been shown to improve skin lesions and reduce disease activity in animal models of psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its specificity for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the research and development of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, further studies are needed to determine the long-term safety and efficacy of N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide in clinical trials. Finally, the development of more potent and selective TYK2 inhibitors may lead to improved therapeutic options for patients with autoimmune diseases.
Applications De Recherche Scientifique
N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease. Preclinical studies have shown that N-{4-[(butylamino)sulfonyl]phenyl}-1-pyrrolidinecarboxamide can effectively inhibit the activity of TYK2 and reduce inflammation in animal models of these diseases.
Propriétés
IUPAC Name |
N-[4-(butylsulfamoyl)phenyl]pyrrolidine-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-2-3-10-16-22(20,21)14-8-6-13(7-9-14)17-15(19)18-11-4-5-12-18/h6-9,16H,2-5,10-12H2,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWQBTMFDJXGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.